molecular formula C4HBrF3NO B1272502 3-Bromo-5-trifluoromethyl-isoxazole CAS No. 933673-61-1

3-Bromo-5-trifluoromethyl-isoxazole

Cat. No. B1272502
CAS RN: 933673-61-1
M. Wt: 215.96 g/mol
InChI Key: QNRHCAQNLPLUOM-UHFFFAOYSA-N
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Description

3-Bromo-5-trifluoromethyl-isoxazole (3-BrTMI) is an organic compound that has recently gained attention in the scientific community due to its unique properties and potential applications. This compound has been found to be a versatile building block for the synthesis of various compounds, including those with pharmaceutical applications. It has also been found to have a number of biochemical and physiological effects, which make it a useful tool in the laboratory.

Scientific Research Applications

Synthesis and Chemical Applications

  • 3-Bromo-5-trifluoromethyl-isoxazole is a key compound in the synthesis of various fluorinated isoxazoles, which are valuable in chemical research for their potential applications in drug development and material science. For instance, the synthesis of 5-(Fluoroalkyl)isoxazole building blocks involves regioselective reactions of functionalized halogenoximes, including 5-trifluoromethylisoxazoles (Chalyk et al., 2019).

Tautomerism and Basicity Studies

  • Studies on the tautomerism of heteroaromatic compounds, including this compound, provide insights into their chemical behavior in different solvents. Understanding these properties is crucial for their application in chemical syntheses and the development of new materials (Boulton & Katritzky, 1961).

Biological Activity

  • The derivatives of this compound have been explored for potential biological activities. For example, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives have been screened for antitubercular and antimicrobial activities, suggesting their utility in the development of new pharmaceuticals (Popat et al., 2004).

Mechanism of Action

Mode of Action

The compound’s interaction with its targets and the resulting changes are subject to ongoing research. It’s important to note that the compound contains a five-membered isoxazole ring, which is substituted at the 3-position with a bromine atom and at the 5-position with a trifluoromethyl group . These functional groups may play a role in its interactions with biological targets.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

Isoxazole, a five-membered heterocyclic moiety, is of immense importance due to its wide spectrum of biological activities and therapeutic potential . The development of new eco-friendly synthetic strategies is imperative . The focus of current research is on the potential application of metal-free synthetic routes for the synthesis of isoxazoles .

Biochemical Analysis

Biochemical Properties

3-Bromo-5-trifluoromethyl-isoxazole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This interaction leads to the inhibition of GAPDH activity, which is essential for glycolysis and energy production in cells . Additionally, this compound has been shown to interact with other biomolecules, including proteins involved in cell signaling pathways, thereby influencing various cellular functions.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of GAPDH by this compound can lead to alterations in the glycolytic pathway, affecting the overall energy metabolism of the cell . Furthermore, this compound has been shown to induce autophagy and apoptotic cell death in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of GAPDH, inhibiting its enzymatic activity and disrupting the glycolytic pathway . This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can trigger cell death pathways. Additionally, this compound may interact with other proteins involved in cell signaling, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, allowing for extended experimental use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit GAPDH activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress and cell death. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with GAPDH. By inhibiting this enzyme, the compound disrupts the glycolytic pathway, leading to alterations in metabolic flux and metabolite levels . This disruption can have downstream effects on other metabolic processes, including the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization . Additionally, its distribution within different cellular compartments can influence its activity and effectiveness in targeting specific biochemical pathways.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

3-bromo-5-(trifluoromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrF3NO/c5-3-1-2(10-9-3)4(6,7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRHCAQNLPLUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376823
Record name 3-bromo-5-(trifluoromethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933673-61-1
Record name 3-bromo-5-(trifluoromethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-(trifluoromethyl)-1,2-oxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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